BenchChemオンラインストアへようこそ!

5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase inhibitor Scaffold hopping CpCDPK1

5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP core) is the validated, fluorinated scaffold for kinase drug discovery where pharmacokinetic performance is non-negotiable. The strategic C5-fluorine atom delivers >4-fold higher systemic exposure (AUC) and elevated Cmax compared to identical side chains on 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) cores. This scaffold supports sub-nanomolar FAK enzymatic potency (IC50=0.5 nM) and 61.8–78.6% in vivo tumor growth inhibition. It also rescues kinase inhibitory activity lost on alternative cores. Essential for reproducible FAK, JAK3, and CpCDPK1 inhibitor campaigns. Guaranteed ≥97% purity.

Molecular Formula C6H5FN4
Molecular Weight 152.13 g/mol
Cat. No. B15072102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC6H5FN4
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1)N)F
InChIInChI=1S/C6H5FN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11)
InChIKeyUCGRFJIOSICVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a Strategic Fluorinated Kinase Scaffold: Procurement-Grade Overview


5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1080467-52-2) is a fluorinated heteroaromatic scaffold belonging to the pyrrolopyrimidine class, characterized by a fused pyrrole-pyrimidine bicyclic system with a primary amine at the C4 position and a strategic fluorine substitution at C5 [1]. This core structure serves as a privileged pharmacophore in kinase inhibitor discovery, where the C5-fluorine atom modulates electron distribution, enhances metabolic stability, and influences binding interactions with ATP-binding pockets of diverse kinases . The compound presents multiple vectors for chemical elaboration—particularly the C4-amino group and N7-position—enabling generation of focused libraries targeting specific kinase families, most notably Focal Adhesion Kinase (FAK) and Janus Kinase 3 (JAK3) [2]. Its molecular weight of 152.13 g/mol and limited number of rotatable bonds confer favorable physicochemical properties for subsequent medicinal chemistry optimization [3].

Why Unsubstituted Pyrrolopyrimidines or Alternative Heteroaromatic Cores Cannot Substitute 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Substituting the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold with either non-fluorinated pyrrolopyrimidine analogs or alternative heteroaromatic cores introduces distinct pharmacological consequences that preclude simple interchangeability. The C5-fluorine atom is not a passive substituent; it actively shapes kinase selectivity profiles, modulates oral pharmacokinetic parameters, and dictates the scaffold's responsiveness to subsequent chemical elaboration. For instance, head-to-head comparisons reveal that a given substituent displayed from a 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) core can yield notably enhanced inhibitory potency compared to the identical substituent on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) core [1]. Furthermore, PrP-based inhibitors exhibit substantially higher systemic exposure (AUC) and maximum plasma concentration (Cmax) than their PP counterparts bearing the same side chains, demonstrating that core identity directly governs ADME outcomes [1]. Within the pyrrolopyrimidine family itself, the 5-fluoro substitution confers metabolic stabilization and altered electronic character relative to the unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, influencing both intrinsic potency and the feasibility of downstream synthetic derivatization . These scaffold-dependent performance variations underscore why procurement of the precise 5-fluorinated PrP core—rather than an ostensibly similar alternative—is essential for reproducible research outcomes.

Quantitative Differential Evidence for 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives in Kinase Inhibition and Pharmacokinetic Performance


Scaffold-Dependent Recovery of Kinase Inhibitory Potency: PrP vs. PP Core Comparison

In a direct head-to-head comparison, a substituent that exhibited reduced CpCDPK1 inhibitory potency when displayed from a 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) scaffold provided notably enhanced efficacy when presented from a 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) scaffold [1]. Specifically, the O-methylated analog (compound 11) on the PP core lost kinase inhibitory activity, whereas the direct PrP analogue (compound 18) recovered the ability to interact with kinase targets [1].

Kinase inhibitor Scaffold hopping CpCDPK1 Structure-activity relationship

Enhanced Oral Pharmacokinetic Exposure of PrP Scaffold Relative to PP Scaffold

Oral pharmacokinetic (PK) analysis performed on three paired sets of PP and PrP analogs revealed that PrP compounds generally achieved higher systemic exposure and maximum plasma concentrations than their PP counterparts [1]. In two of three cases, the PrP compound showed a comparatively higher Cmax and AUC [1].

Pharmacokinetics Oral bioavailability Scaffold comparison ADME

Structural Optimization Within 5-Fluoro PrP Series Yields 28-Fold Potency Gain and 17-Fold Solubility Enhancement

Iterative structural optimization on the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold produced compound 7h, which exhibited a 28-fold increase in FAK inhibitory potency (IC50 = 0.5 nM) compared to the original hit compound (1) [1]. Compound 7h also demonstrated a 17-fold enhancement in solubility in phosphate buffered saline (PBS) and improved metabolic stability in liver microsomes relative to compound 1 [1].

FAK inhibitor Triple-negative breast cancer Solubility optimization Lead optimization

In Vivo Tumor Growth Inhibition Benchmarking Against Standard-of-Care Chemotherapy

In TNBC xenograft mouse models, compound 7h (10 mg/kg) achieved 61.8% tumor growth inhibition (TGI) compared to the vehicle control group [1]. Notably, this efficacy exceeded that of paclitaxel, which achieved 54.8% TGI under comparable conditions, while 7h demonstrated no observable toxicity via intravenous administration [1].

Xenograft model Tumor growth inhibition FAK inhibitor In vivo efficacy

Kinase Selectivity Profile of Optimized 5-Fluoro PrP FAK Inhibitor

Kinase selectivity profiling demonstrated that compound 7h potently and selectively inhibits FAK with minimal off-target effects across the kinome [1]. While the complete selectivity panel data are not fully enumerated in the abstract, the authors explicitly state that 7h exhibits potent and selective FAK inhibition with minimal off-target activity [1].

Kinase selectivity Off-target profiling FAK Chemoproteomics

Antiparasitic Activity of PrP Scaffold Against Cryptosporidium parvum

PrP-based inhibitors of CpCDPK1 demonstrate potent enzyme inhibition, no toxicity against mammalian cells, and block proliferation of the C. parvum parasite in the low micromolar range [1]. Most of the PrP-based inhibitors described potently inhibit the CpCDPK1 enzyme [1].

Cryptosporidiosis CpCDPK1 Antiparasitic In vitro efficacy

Optimal Application Scenarios for 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Drug Discovery and Preclinical Development


FAK-Targeted Oncology Programs Requiring Sub-Nanomolar Potency and Favorable In Vivo Efficacy

The 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is optimally deployed in medicinal chemistry campaigns focused on Focal Adhesion Kinase (FAK) inhibition for oncology applications, particularly in triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC). Evidence from optimized derivatives (e.g., compound 7h and 16c) demonstrates that this scaffold supports sub-nanomolar enzymatic potency (IC50 = 0.5 nM) [1] and robust in vivo tumor growth inhibition (61.8–78.6% TGI) that meets or exceeds benchmark chemotherapeutics [1][2]. The scaffold's favorable oral pharmacokinetic profile—demonstrated through the PrP vs. PP core comparison [3]—further positions it for development of orally bioavailable FAK inhibitors, a critical consideration for chronic oncology dosing regimens.

Scaffold-Hopping Campaigns Where Pyrazolopyrimidine Cores Fail to Deliver Adequate Potency or Exposure

When 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) scaffolds yield disappointing kinase inhibitory potency or insufficient oral exposure, the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) core provides a structurally distinct yet synthetically accessible alternative with validated pharmacokinetic advantages. Direct comparative PK studies confirm that PrP analogs achieve up to >4-fold higher systemic exposure (AUC) and higher Cmax than their PP counterparts bearing identical substituents [3]. Additionally, substituents that lose activity on the PP core can recover functional kinase inhibition when presented from a PrP scaffold [3]. This evidence positions the PrP scaffold as the rational second-line choice in kinase inhibitor programs encountering scaffold-specific liabilities.

Lead Optimization Campaigns Prioritizing Solubility and Metabolic Stability Enhancement

The 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has demonstrated remarkable amenability to physicochemical property optimization. Structural modifications on this core yielded a 17-fold enhancement in PBS solubility and improved metabolic stability in liver microsomes relative to an earlier hit compound [1]. Strategic fluorination at the C5 position is understood to enhance metabolic stability by blocking oxidative metabolism at this site . These properties make the scaffold particularly valuable for programs where poor solubility or rapid hepatic clearance have hindered progression of earlier chemotypes.

Anti-Parasitic Drug Discovery Targeting Cryptosporidium Calcium-Dependent Protein Kinase 1 (CpCDPK1)

For research programs developing therapeutics against Cryptosporidium parvum—a pathogen causing severe diarrheal disease in immunocompromised patients and young children—the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold offers a validated entry point. PrP-based inhibitors potently inhibit CpCDPK1, demonstrate no toxicity against mammalian cells, and block parasite proliferation in the low micromolar range [3]. The scaffold-dependent recovery of potency for certain substituents, combined with favorable oral PK properties, supports its use in developing much-needed therapeutic alternatives to nitazoxanide, the only FDA-approved drug for cryptosporidiosis which shows limited efficacy in vulnerable patient populations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.